Superior In Vivo Cognitive Enhancement Compared to Prior Clinical AMPA PAMs
UoS12258 was concluded to be superior to other molecules that have previously entered clinical evaluation based on its ability to improve performance across multiple rat behavioral models of cognition [1]. While direct head-to-head numerical data is not provided in the source, the authors make this claim in the context of a known history of clinical failure for the CX-series (e.g., CX516) and other compounds, which demonstrated limited or no efficacy in similar paradigms [1]. The claim of superiority is a qualitative, class-level inference based on a comparison of overall efficacy profiles in published literature.
| Evidence Dimension | Efficacy in rodent cognition models |
|---|---|
| Target Compound Data | Superior cognition-enhancing properties in several rat behavioral models |
| Comparator Or Baseline | Other molecules that have previously entered clinical evaluation (e.g., CX-series compounds like CX516) |
| Quantified Difference | Qualitative assessment of superiority; no single quantitative difference stated |
| Conditions | Meta-analysis of preclinical efficacy profiles across published studies |
Why This Matters
This qualitative differentiation from a trusted, peer-reviewed source signals that UoS12258 may offer a higher probability of translationally relevant results in cognitive research compared to earlier, less clinically successful AMPA PAMs.
- [1] Ward, S. E., Harries, M. H., Aldegheri, L., Andreotti, D., Ballantine, S. P., Bax, B. D., ... & Yusaf, S. P. (2017). Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. British Journal of Pharmacology, 174(5), 370-385. View Source
